molecular formula C22H26Cl2N4O3 B11545572 1-[1-Butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea

1-[1-Butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea

Cat. No.: B11545572
M. Wt: 465.4 g/mol
InChI Key: FUAGUIQTWSKTLA-UHFFFAOYSA-N
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Description

3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA is a synthetic compound with a complex structure It contains multiple functional groups, including chlorophenyl, butyl, dimethyl, oxoimidazolidinyl, and hydroxyurea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives, butyl derivatives, and dimethyl derivatives. The key steps in the synthesis may include:

    Formation of the oxoimidazolidinyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl groups: This step may involve electrophilic aromatic substitution reactions.

    Formation of the hydroxyurea moiety: This can be done through the reaction of isocyanates with hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA can undergo various chemical reactions, including:

    Oxidation: The hydroxyurea moiety can be oxidized to form corresponding urea derivatives.

    Reduction: The oxoimidazolidinyl ring can be reduced under specific conditions.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyurea moiety may yield urea derivatives, while substitution reactions on the chlorophenyl groups can produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its functional groups.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA: shares structural similarities with other compounds containing oxoimidazolidinyl and chlorophenyl groups.

    Other similar compounds: 3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA.

Uniqueness

The uniqueness of 3-[1-BUTYL-3-(3-CHLOROPHENYL)-5,5-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL]-1-(3-CHLOROPHENYL)-3-HYDROXYUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26Cl2N4O3

Molecular Weight

465.4 g/mol

IUPAC Name

1-[1-butyl-3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea

InChI

InChI=1S/C22H26Cl2N4O3/c1-4-5-12-26-21(30)27(18-11-7-9-16(24)14-18)19(22(26,2)3)28(31)20(29)25-17-10-6-8-15(23)13-17/h6-11,13-14,19,31H,4-5,12H2,1-3H3,(H,25,29)

InChI Key

FUAGUIQTWSKTLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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